2-Bromo-N-(prop-2-yn-1-yl)acetamide is a chemical compound with the molecular formula C₅H₆BrNO and a molar mass of 176.01 g/mol. It is classified under the category of acetamides and features a bromo substituent at the second position of the acetamide group. This compound is recognized for its unique structural characteristics, which include a propyne side chain that contributes to its reactivity and potential applications in various fields, including medicinal chemistry and organic synthesis .
There is no current information available on the specific mechanism of action of 2-Bromo-N-(prop-2-ynyl)acetamide in biological systems.
Due to the limited research on this compound, specific safety information is unavailable. However, based on functional groups, some potential hazards include [, ]:
The chemical behavior of 2-bromo-N-(prop-2-yn-1-yl)acetamide can be explored through several types of reactions:
Synthesis of 2-bromo-N-(prop-2-yn-1-yl)acetamide can be achieved through several methods:
2-Bromo-N-(prop-2-yn-1-yl)acetamide has potential applications in:
Interaction studies involving 2-bromo-N-(prop-2-yn-1-yl)acetamide are crucial for understanding its reactivity and potential biological effects. These studies typically focus on:
Several compounds share structural similarities with 2-bromo-N-(prop-2-yn-1-yl)acetamide, highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(prop-2-en-1-yl)acetamide | C₄H₇NO | Contains a double bond instead of a triple bond |
| 2-Bromo-N-(tert-butyl)acetamide | C₇H₁₄BrNO | Contains a bulky tert-butyl group |
| 3-Bromo-N-(prop-2-en-1-yl)acetamide | C₅H₈BrNO | Similar structure but different position of bromine |
| 2-Bromo-N-cyclopropylmethylacetamide | C₈H₁₃BrNO | Features a cyclopropyl group |
The unique feature of 2-bromo-N-(prop-2-yn-1-yl)acetamide lies in its alkyne functionality combined with the bromo substituent, which may confer distinct reactivity patterns compared to these similar compounds .
Direct bromination represents a foundational approach for synthesizing 2-bromo-N-(prop-2-yn-1-yl)acetamide. This method typically involves introducing bromine into the acetamide framework through electrophilic substitution or radical-mediated processes. For instance, analogous bromination strategies for α-haloamides often employ brominating agents such as molecular bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. In the case of propargyl-containing substrates, hypervalent iodine reagents like (diacetoxyiodo)benzene (PIDA) paired with bromide sources enable selective mono- or di-bromination of terminal alkynes, which can be adapted for functionalizing the propargylamine moiety.
A key advancement involves the use of solvent systems to modulate selectivity. For example, tetrabutylammonium bromide (TBAB) with PIDA in anhydrous dichloromethane selectively produces 1-bromoalkynes, while aqueous NaBr/PIDA mixtures favor dibrominated products. These conditions could be optimized for the propargylacetamide backbone to achieve high-purity 2-bromo-N-(prop-2-yn-1-yl)acetamide.
| Bromination Method | Reagents | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Hypervalent iodine | PIDA, NaBr | Mono-Br | 85–99 | |
| Radical-mediated | NBS, Light | Di-Br | 70–90 | |
| Electrophilic | Br₂, FeCl₃ | Regioselective | 60–80 |
Propargylamine derivatives serve as critical precursors for constructing the N-(prop-2-yn-1-yl)acetamide scaffold. Copper- or zinc-catalyzed coupling reactions between bromoacetamide and propargylamines offer efficient pathways. For example, zinc acetate catalyzes multicomponent KA₂ coupling, enabling the assembly of tetrasubstituted propargylamines from ketones, amines, and alkynes. This method could be adapted by substituting the ketone component with bromoacetamide to yield the target compound.
Propargyl bromide (HC≡CCH₂Br), a versatile alkylating agent, reacts with acetamide derivatives in the presence of bases like potassium carbonate to form N-propargylacetamide intermediates. Subsequent bromination at the α-position completes the synthesis. Recent work demonstrates that propargyl bromide undergoes Barbier-type reactions with aldehydes, suggesting potential for functionalizing the acetamide backbone prior to bromination.
Electrochemical methods provide sustainable alternatives for modifying brominated acetamides. A notable example is the electro-reductive debromination of 2-bromo-N-arylacetamides using H₂O or D₂O as proton/deuteron sources. Applying this to 2-bromo-N-(prop-2-yn-1-yl)acetamide could enable selective hydrogenation or deuteration at the C–Br bond while preserving the alkyne functionality.
Key parameters for optimization include:
This approach aligns with green chemistry principles, eliminating the need for stoichiometric reductants and enabling precise control over reaction outcomes.
Transition-metal-catalyzed cross-coupling reactions expand the synthetic versatility of 2-bromo-N-(prop-2-yn-1-yl)acetamide. Palladium-based systems dominate this area:
Emerging methods employ copper catalysts for C–H bromination, enabling late-stage functionalization. For instance, copper-promoted C5-selective bromination of 8-aminoquinoline amides demonstrates the metal’s ability to orchestrate complex selectivity patterns. Applying similar conditions to propargylacetamide derivatives could streamline bromine incorporation.
The terminal alkyne functionality in 2-bromo-N-(prop-2-yn-1-yl)acetamide represents one of the most versatile reactive sites for modern synthetic transformations [1] [2]. The compound's propargyl group enables participation in copper-catalyzed azide-alkyne cycloaddition reactions, commonly known as CuAAC or "click chemistry," which has become a cornerstone of bioorthogonal chemistry and materials science [3] [4].
The CuAAC reaction of 2-bromo-N-(prop-2-yn-1-yl)acetamide proceeds through a well-established catalytic cycle involving dinuclear copper intermediates [1] [3]. The mechanism begins with the coordination of the terminal alkyne to a copper(I) center, followed by deprotonation to form a copper acetylide complex. This process significantly reduces the pKa of the terminal hydrogen from approximately 25 to 9-11, facilitating deprotonation even under mild aqueous conditions [4].
The critical step involves the coordination of an organic azide to form a copper-azide-acetylide complex, which undergoes a concerted cycloaddition to generate a copper-bound triazolide intermediate [1]. The reaction exhibits remarkable regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles rather than the 1,5-regioisomers that form in uncatalyzed thermal cycloadditions [5]. This selectivity arises from the templating effect of the copper center, which organizes the reacting partners in the optimal geometry for 1,4-addition [4].
Research has demonstrated that the reaction rate and efficiency are highly dependent on the catalyst system employed [2] [6]. The combination of copper sulfate with sodium ascorbate and chelating ligands such as tris(benzyltriazolylmethyl)amine or tris(3-hydroxypropyltriazolylmethyl)amine provides optimal performance for bioconjugation applications [7]. Under these conditions, the CuAAC reaction of 2-bromo-N-(prop-2-yn-1-yl)acetamide typically proceeds to completion within 1-4 hours at room temperature with excellent yields exceeding 90% [2].
Beyond copper catalysis, the terminal alkyne can participate in ruthenium-catalyzed azide-alkyne cycloaddition, which selectively produces 1,5-disubstituted triazoles [8] [3]. This complementary regioselectivity is achieved using cyclopentadienyl ruthenium complexes under mild heating conditions. The mechanism involves initial coordination of both alkyne and azide to the ruthenium center, followed by oxidative coupling to form a metallacycle intermediate [8].
Recent developments in organocatalytic click chemistry have introduced diarylisobenzofuran catalysts that can enhance both the rate and regioselectivity of azide-alkyne cycloadditions [9]. These organocatalysts operate through a unique mechanism involving Diels-Alder activation of the alkyne, followed by 1,3-dipolar cycloaddition with the azide, and subsequent retro-Diels-Alder release of the triazole product [9].
The bromine atom in 2-bromo-N-(prop-2-yn-1-yl)acetamide occupies the α-position relative to the carbonyl group, making it an excellent electrophilic center for nucleophilic substitution reactions [10] [11]. The electron-withdrawing effect of the adjacent carbonyl group significantly activates the carbon-bromine bond toward SN2 displacement, with the reaction proceeding through the characteristic backside attack mechanism [12] [13].
Nucleophilic substitution at the α-bromine center proceeds exclusively through the SN2 mechanism due to the primary nature of the carbon center and the activating effect of the carbonyl group [11] [14]. The reaction follows second-order kinetics, being first-order in both substrate and nucleophile [12]. The mechanism involves concerted bond formation between the nucleophile and the electrophilic carbon, accompanied by simultaneous departure of the bromide leaving group [13].
The stereochemical outcome of these reactions involves clean inversion of configuration at the reaction center, as predicted by the Walden inversion principle [11] [15]. This stereochemical fidelity makes α-bromoacetamides valuable intermediates for stereocontrolled synthesis when chiral auxiliaries are employed [10] [16].
The reactivity of various nucleophiles with 2-bromo-N-(prop-2-yn-1-yl)acetamide follows predictable patterns based on nucleophilicity scales [10]. Primary and secondary amines exhibit high reactivity, typically requiring mild base activation with potassium carbonate or triethylamine in polar aprotic solvents such as dimethylformamide [10]. These reactions proceed smoothly at temperatures between 60-120°C, providing substitution products in yields of 70-90%.
Carbon nucleophiles, including malonate anions and other stabilized carbanions, react efficiently under basic conditions [10]. The formation of carbon-carbon bonds through this pathway is particularly valuable for constructing complex molecular architectures. Oxygen nucleophiles such as alkoxides and carboxylates also participate readily, forming ether and ester linkages respectively [10].
Recent investigations have revealed the unique behavior of α-bromoacetamides in silver-promoted substitution reactions [10]. The use of silver oxide as a promoter can lead to retention of stereochemistry through a proposed aziridinium intermediate mechanism, contrasting with the typical inversion observed in direct SN2 processes [10]. This methodology has proven particularly effective for substitution reactions with sterically hindered nucleophiles.
The amide functionality in 2-bromo-N-(prop-2-yn-1-yl)acetamide exhibits the characteristic stability of the amide bond while remaining susceptible to hydrolysis under forcing conditions [17] [18]. The resistance to hydrolysis stems from the resonance stabilization between the nitrogen lone pair and the carbonyl π-system, which reduces the electrophilicity of the carbonyl carbon [18].
Acidic hydrolysis of 2-bromo-N-(prop-2-yn-1-yl)acetamide requires strong acids such as hydrochloric acid or sulfuric acid at elevated temperatures [17] [19]. The mechanism begins with protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water [20] [21].
The protonated intermediate undergoes nucleophilic addition to form a tetrahedral intermediate, which subsequently eliminates the amine component after protonation of the nitrogen [17] [19]. The reaction requires temperatures of 100-120°C and reaction times of 4-12 hours to achieve complete conversion [22]. The products include the corresponding carboxylic acid (bromoacetic acid) and the ammonium salt of the amine component [17].
Basic hydrolysis proceeds through nucleophilic attack by hydroxide ion on the carbonyl carbon [17] [21]. This mechanism is generally faster than acid-catalyzed hydrolysis due to the greater nucleophilicity of hydroxide compared to water [22]. The reaction forms a tetrahedral intermediate that eliminates the amine as its conjugate base [21].
The base-promoted hydrolysis typically requires 2-8 hours at 100-120°C using concentrated sodium or potassium hydroxide solutions [17] [23]. The products include the carboxylate salt and the free amine, with the acid-base neutralization driving the reaction to completion [21]. The irreversible deprotonation of the carboxylic acid product provides the thermodynamic driving force for the overall transformation [19].
While specific enzymatic studies on 2-bromo-N-(prop-2-yn-1-yl)acetamide are limited, related α-haloacetamides have been shown to undergo enzymatic hydrolysis using haloalkane dehalogenases [10]. These enzymes exhibit remarkable enantioselectivity, preferentially hydrolyzing the (R)-enantiomers of α-bromoacetamides to produce (S)-α-hydroxyamides with excellent optical purity [10].
The reduction chemistry of 2-bromo-N-(prop-2-yn-1-yl)acetamide encompasses multiple reaction pathways targeting different functional groups within the molecule [24] [25]. These transformations enable systematic modification of the compound's reactivity profile and provide access to structurally related analogs.
Reductive debromination of the α-bromine can be achieved through several mechanistic pathways [24] [25]. Traditional radical-mediated approaches using tributyltin hydride in the presence of azobisisobutyronitrile proceed through bromine atom abstraction followed by hydrogen atom transfer [26] [27]. The reaction typically requires heating in benzene or toluene at 80°C for several hours [26].
Modern photoredox catalysis has provided milder alternatives for reductive debromination [24] [25]. These methods employ visible light-mediated single-electron transfer to generate carbon-centered radicals, which are subsequently trapped by hydrogen atom donors such as triisopropylsilane [24]. The photoredox approach operates under ambient conditions and tolerates a broad range of functional groups [25].
Metal hydride reductions represent another viable approach, with zinc in acetic acid providing effective debromination under mild acidic conditions [28]. The mechanism likely involves single-electron transfer from zinc to form a radical intermediate, followed by protonation to yield the debrominated product [28].
The terminal alkyne functionality undergoes selective hydrogenation under controlled conditions [29] [30]. Complete hydrogenation using palladium or platinum catalysts results in conversion to the corresponding propyl derivative through sequential addition of two equivalents of hydrogen [31] [30]. This transformation proceeds via syn-addition to both π-bonds of the triple bond [29].
Partial hydrogenation to the corresponding alkene can be achieved using Lindlar catalyst, a lead-poisoned palladium catalyst that selectively reduces alkynes to cis-alkenes [31] [32]. The reaction proceeds through syn-addition of a single equivalent of hydrogen, with the catalyst deactivation preventing further reduction to the alkane [33] [32].
Alternative partial reduction using sodium in liquid ammonia produces trans-alkenes through an anti-addition mechanism [34] [35]. This dissolving metal reduction proceeds through radical anion intermediates and provides complementary stereochemistry to the Lindlar reduction [34].
Research has established that alkyne hydrogenation follows the Horiuti-Polanyi mechanism, involving sequential hydrogen atom additions through surface-bound intermediates [36] [37]. The selectivity for partial versus complete hydrogenation depends critically on the catalyst structure and reaction conditions [38] [37].
Studies using prompt gamma activation analysis and density functional theory calculations have revealed that selective alkyne hydrogenation requires the presence of a palladium-carbide surface phase, which modifies the binding energies of hydrogen and hydrocarbon intermediates [37]. The formation of this carbide phase under reaction conditions explains the superior selectivity of palladium compared to other Group 10 metals [38].
The exceptional performance of modified palladium catalysts, such as palladium sulfide nanoparticles, has been attributed to the formation of isolated palladium trimers that serve as selective active sites [38]. These ensemble effects, combined with electronic modifications from sulfur incorporation, enable near-perfect selectivity for alkene production in alkyne hydrogenation [38].
The multifunctional nature of 2-bromo-N-(prop-2-yn-1-yl)acetamide enables complex cascade reactions that exploit the distinct reactivities of its functional groups [39] [40]. Sequential transformations can be designed to selectively target individual reactive sites while preserving others, providing access to diverse molecular scaffolds [40] .
The compatibility of the alkyne functionality with copper-catalyzed cycloaddition reactions has been exploited in the synthesis of triazole-containing heterocycles [39]. Following click reaction to form triazole intermediates, the remaining bromine center can undergo nucleophilic substitution to introduce additional functionality [39]. This sequential approach has proven valuable in medicinal chemistry applications where multiple pharmacophores must be incorporated into a single molecular framework .
| Property | Value |
|---|---|
| IUPAC Name | 2-bromo-N-prop-2-ynylacetamide |
| Molecular Formula | C₅H₆BrNO |
| Molecular Weight (g/mol) | 176.01 |
| CAS Number | 173208-24-7 |
| Physical Form | Solid |
| Melting Point (°C) | Not available |
| Boiling Point (°C) | 306.5±27.0 (predicted) |
| Purity (%) | 97 |
| Storage Temperature | Room Temperature |
| SMILES | C#CCNC(=O)CBr |
| InChI | InChI=1S/C5H6BrNO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) |
| InChI Key | FDXPMNDORQBUDN-UHFFFAOYSA-N |
Corrosive;Irritant